molecular formula C5H8O3 B13350449 2-Hydroxydihydro-2H-pyran-3(4H)-one

2-Hydroxydihydro-2H-pyran-3(4H)-one

Cat. No.: B13350449
M. Wt: 116.11 g/mol
InChI Key: YNCCPJWTZNFMIF-UHFFFAOYSA-N
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Description

2-Hydroxydihydro-2H-pyran-3(4H)-one is an organic compound with the molecular formula C5H8O2. It is a derivative of dihydropyran and is known for its reactivity and versatility in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxydihydro-2H-pyran-3(4H)-one can be synthesized through several methods. One common route involves the dehydration and cyclization of tetrahydrofurfuryl alcohol. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the dihydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxydihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into dihydropyran derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various lactones, carboxylic acids, and substituted dihydropyran derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Hydroxydihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxydihydro-2H-pyran-3(4H)-one involves its reactivity towards various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of new chemical bonds. Its molecular targets and pathways depend on the specific reactions and conditions used in its applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A closely related compound with similar reactivity but lacking the hydroxyl group.

    Tetrahydropyran: Another related compound, often used as a solvent and intermediate in organic synthesis.

    2,3-Dihydropyran: Similar in structure but differs in the position of the double bond.

Uniqueness

2-Hydroxydihydro-2H-pyran-3(4H)-one is unique due to its hydroxyl group, which enhances its reactivity and versatility in various chemical reactions. This functional group allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

2-hydroxyoxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCCPJWTZNFMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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